molecular formula C12H12N2O4 B6385677 (2,4)-Dihydroxy-5-(3,5-dimethoxyphenyl)pyrimidine, 95% CAS No. 1261952-96-8

(2,4)-Dihydroxy-5-(3,5-dimethoxyphenyl)pyrimidine, 95%

Cat. No. B6385677
CAS RN: 1261952-96-8
M. Wt: 248.23 g/mol
InChI Key: YOJNJPQOZTUZCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4)-Dihydroxy-5-(3,5-dimethoxyphenyl)pyrimidine, 95% (2,4-DHP-95) is a chemical compound that has been used in scientific research applications. It is a member of the pyrimidine family and its structure consists of two rings, one of which is aromatic. It has a molecular weight of 257.3 g/mol and its melting point is 250-252°C.

Scientific Research Applications

(2,4)-Dihydroxy-5-(3,5-dimethoxyphenyl)pyrimidine, 95% has been used in various scientific research applications. It has been used in the study of the structure and function of proteins, as well as in the study of enzyme kinetics. It has also been used to study the effects of drugs on the nervous system, and has been used to study the effects of toxins on the liver.

Mechanism of Action

(2,4)-Dihydroxy-5-(3,5-dimethoxyphenyl)pyrimidine, 95% acts as an inhibitor of the enzyme tyrosine hydroxylase, which is involved in the synthesis of the neurotransmitter dopamine. It has also been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
(2,4)-Dihydroxy-5-(3,5-dimethoxyphenyl)pyrimidine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of the neurotransmitter dopamine. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Furthermore, it has been shown to increase the release of the neurotransmitter glutamate and to decrease the levels of the neurotransmitter serotonin.

Advantages and Limitations for Lab Experiments

The advantages of using (2,4)-Dihydroxy-5-(3,5-dimethoxyphenyl)pyrimidine, 95% in laboratory experiments include its high purity (95%), its low cost and its stability. Additionally, it is relatively easy to synthesize and is relatively non-toxic. The main limitation of using (2,4)-Dihydroxy-5-(3,5-dimethoxyphenyl)pyrimidine, 95% in laboratory experiments is that it is not as widely available as some other compounds.

Future Directions

In the future, (2,4)-Dihydroxy-5-(3,5-dimethoxyphenyl)pyrimidine, 95% may be used in the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, it may be used to study the effects of drugs on the nervous system, and to study the effects of toxins on the liver. Furthermore, it may be used to study the structure and function of proteins, as well as in the study of enzyme kinetics. Finally, it may be used to study the effects of drugs on the immune system.

Synthesis Methods

The synthesis of (2,4)-Dihydroxy-5-(3,5-dimethoxyphenyl)pyrimidine, 95% is accomplished by a condensation reaction between 2,4-dihydroxy-5-(3,5-dimethoxyphenyl)pyrimidine and acetic anhydride. This reaction occurs in the presence of a catalytic amount of sulfuric acid. The reaction is then heated to a temperature of 80°C and stirred for two hours. The product is then cooled and the solid is collected by filtration. The yield of (2,4)-Dihydroxy-5-(3,5-dimethoxyphenyl)pyrimidine, 95% is 95%.

properties

IUPAC Name

5-(3,5-dimethoxyphenyl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-17-8-3-7(4-9(5-8)18-2)10-6-13-12(16)14-11(10)15/h3-6H,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOJNJPQOZTUZCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CNC(=O)NC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4)-Dihydroxy-5-(3,5-dimethoxyphenyl)pyrimidine

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